tert-Butyl 2-oxopentanoate tert-Butyl 2-oxopentanoate
Brand Name: Vulcanchem
CAS No.: 88945-69-1
VCID: VC14339630
InChI: InChI=1S/C9H16O3/c1-5-6-7(10)8(11)12-9(2,3)4/h5-6H2,1-4H3
SMILES:
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

tert-Butyl 2-oxopentanoate

CAS No.: 88945-69-1

Cat. No.: VC14339630

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-oxopentanoate - 88945-69-1

Specification

CAS No. 88945-69-1
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name tert-butyl 2-oxopentanoate
Standard InChI InChI=1S/C9H16O3/c1-5-6-7(10)8(11)12-9(2,3)4/h5-6H2,1-4H3
Standard InChI Key RKWJIFVZULBMHX-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

tert-Butyl 2-oxopentanoate features a molecular formula of C9H16O3\text{C}_9\text{H}_{16}\text{O}_3 and a molar mass of 172.22 g/mol. The compound’s structure is defined by a pentan-2-one backbone esterified with tert-butanol, yielding the IUPAC name tert-butyl 4-oxopentanoate. Key structural attributes include:

  • Carbonyl Group (C=O): Positioned at the second carbon, this group confers electrophilic reactivity, facilitating nucleophilic attacks.

  • Ester Group (RCOOR'): The tert-butyl ester moiety enhances steric bulk, influencing solubility and reaction kinetics.

The compound’s stereoelectronic properties are critical in dictating its behavior in synthetic pathways. For instance, the tert-butyl group’s bulky nature impedes undesired side reactions, such as ester hydrolysis under acidic conditions.

Synthetic Methodologies

Reformatsky Reaction-Based Synthesis

A prominent synthesis route involves the Reformatsky reaction, where zinc-mediated coupling of tert-butyl bromoacetate with ketones yields β-hydroxy esters. For example:

BrCH2COOt-Bu+RCOR’Zn, THFRC(OH)CH2COOt-Bu\text{BrCH}_2\text{COO}t\text{-Bu} + \text{RCOR'} \xrightarrow{\text{Zn, THF}} \text{RC(OH)CH}_2\text{COO}t\text{-Bu}

This method, documented in patent WO2014203045A1, achieves moderate yields (65%) under optimized conditions (65°C, 24 hours) .

Catalytic Oxidation Systems

Recent protocols employ copper(II) salts with diimine ligands and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for oxidizing tert-butyl 2-hydroxypentanoate to the corresponding ketone. This oxidation proceeds efficiently in acetonitrile at 30–50°C, achieving >95% conversion .

Table 1: Comparative Synthesis Routes

MethodReagents/ConditionsYield (%)Key Advantage
Reformatsky ReactionZn, THF, 65°C, 24h65Stereoselectivity
Catalytic OxidationCu(NO₃)₂, TEMPO, CH₃CN, 40°C95High efficiency, mild conditions

Reactivity and Mechanistic Insights

Nucleophilic Additions

The ketone group undergoes nucleophilic additions with Grignard reagents or organolithium compounds. For instance, methylmagnesium bromide attacks the carbonyl carbon, producing tert-butyl 2-(hydroxy(phenyl)methyl)pentanoate:

\text{RMgBr} + \text{C=O} \rightarrow \text{RC(O^-)MgBr} \xrightarrow{\text{H}_2\text{O}} \text{RC(OH)R'}

Transesterification

In the presence of acidic catalysts (e.g., camphorsulfonic acid), tert-butyl 2-oxopentanoate undergoes transesterification with alcohols, replacing the tert-butyl group with smaller alkyl chains. This reaction is pivotal in tailoring ester solubility for specific applications .

Physicochemical Properties

Table 2: Physical Properties of tert-Butyl 2-Oxopentanoate

PropertyValueSource
Density0.961 g/mL
Boiling Point215–220°C (760 mmHg)
Refractive Index1.420
SolubilityMiscible with THF, CH₂Cl₂

The compound’s low melting point (-38°C) and moderate polarity make it suitable for reactions in non-polar solvents .

Applications in Pharmaceutical Synthesis

tert-Butyl 2-oxopentanoate is a key intermediate in statin production, including Atorvastatin and Rosuvastatin. In WO2014203045A1, it undergoes oxidation to form tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate, a precursor in statin side-chain synthesis .

Role in Agrochemicals

The compound’s ester group facilitates incorporation into herbicidal agents, enhancing bioavailability and environmental stability.

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